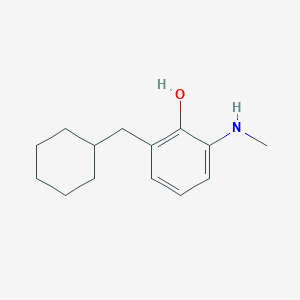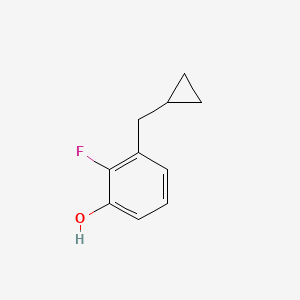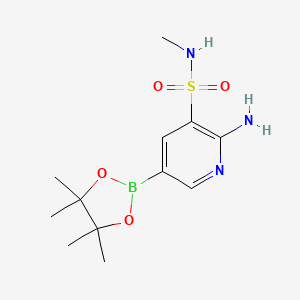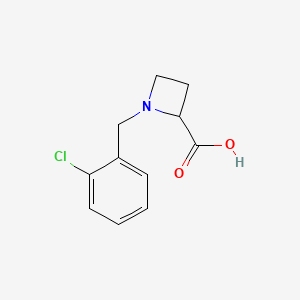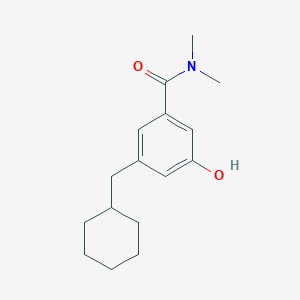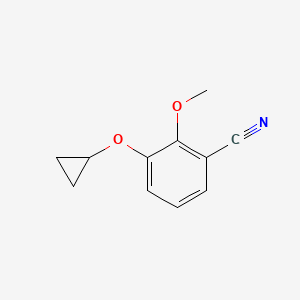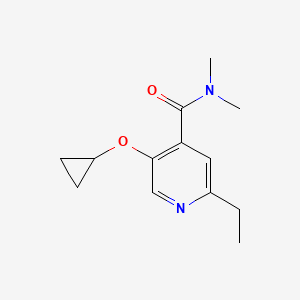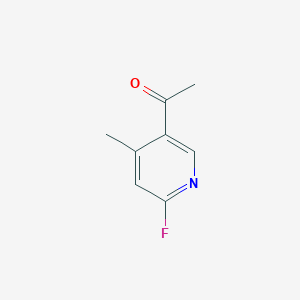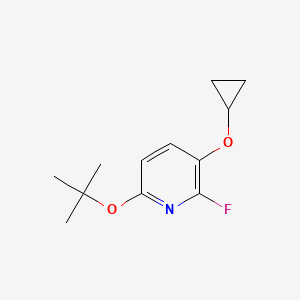
4-Cyclopropoxy-3-ethyl-N,N-dimethylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-3-ethyl-N,N-dimethylpyridin-2-amine is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.287 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-ethyl-N,N-dimethylpyridin-2-amine typically involves the reaction of 4-cyclopropoxy-2-ethylpyridine with N,N-dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropoxy-3-ethyl-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-3-ethyl-N,N-dimethylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-3-ethyl-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound’s structure allows it to act as a nucleophilic catalyst, facilitating various chemical reactions. Its molecular targets include enzymes and receptors involved in biological processes, which it can modulate to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclopropoxy-4-ethyl-N,N-dimethylpyridin-2-amine: Similar in structure but with different positional isomers.
4-Dimethylaminopyridine (DMAP): A well-known nucleophilic catalyst used in acylation reactions.
Pyrimidinamine derivatives: These compounds share some structural similarities and are known for their biological activities.
Uniqueness
4-Cyclopropoxy-3-ethyl-N,N-dimethylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-3-ethyl-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C12H18N2O/c1-4-10-11(15-9-5-6-9)7-8-13-12(10)14(2)3/h7-9H,4-6H2,1-3H3 |
Clave InChI |
FXQKMKBBSAEARM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CN=C1N(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



